4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate
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Overview
Description
4-{[(2Z,5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features multiple functional groups, including benzodioxole, thiazolidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z,5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodioxole moiety through cyclization reactions.
- Synthesis of the thiazolidine ring via condensation reactions.
- Coupling of the morpholine-4-carboxylate group through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the thiazolidine ring or the imino group.
Substitution: Substitution reactions may occur at the phenyl or morpholine groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigation as a potential therapeutic agent due to its complex structure and functional groups.
Biological Probes: Use in studying biological pathways and interactions.
Industry
Polymer Science: Incorporation into polymers to enhance properties such as flexibility or thermal stability.
Electronics: Potential use in organic electronics or as a component in sensors.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiazolidine moieties could play key roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: Compounds with similar benzodioxole structures.
Thiazolidine derivatives: Compounds featuring the thiazolidine ring.
Morpholine derivatives: Compounds containing the morpholine group.
Uniqueness
The uniqueness of 4-{[(2Z,5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL MORPHOLINE-4-CARBOXYLATE lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H23N3O8S |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
[4-[(Z)-[3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C29H23N3O8S/c33-27-26(13-18-1-5-21(6-2-18)40-29(34)31-9-11-35-12-10-31)41-28(30-19-3-7-22-24(14-19)38-16-36-22)32(27)20-4-8-23-25(15-20)39-17-37-23/h1-8,13-15H,9-12,16-17H2/b26-13-,30-28? |
InChI Key |
TYVDLZASVWGENX-HYKQXWDLSA-N |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)OCO5)S3)C6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=NC4=CC5=C(C=C4)OCO5)S3)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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